molecular formula C6H7NO4S B1370752 Thiophen-3-amine oxalate CAS No. 861965-63-1

Thiophen-3-amine oxalate

Cat. No.: B1370752
CAS No.: 861965-63-1
M. Wt: 189.19 g/mol
InChI Key: XBLAYFVCUPTTOI-UHFFFAOYSA-N
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Description

Thiophen-3-amine oxalate is a compound with the molecular formula C4H5NS·C2H2O4. It is a salt formed from thiophen-3-amine and oxalic acid. Thiophen-3-amine is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .

Mechanism of Action

Target of Action

Thiophen-3-amine oxalate is a thiophene-based compound . The primary targets of thiophene-based compounds are often enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play crucial roles in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

Thiophene-based compounds are known to interact with their targets (like cox and lox) and inhibit their activity . This inhibition can lead to a decrease in the production of inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

This compound likely affects the biochemical pathways involving COX and LOX enzymes . By inhibiting these enzymes, the compound can disrupt the synthesis of prostaglandins and leukotrienes, which are key players in the inflammatory response . The downstream effects of this disruption can include a reduction in inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in the levels of inflammatory mediators due to the inhibition of COX and LOX enzymes . This could result in decreased inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other molecules could affect the compound’s ability to bind to its targets. Additionally, factors such as pH and temperature could impact the compound’s stability and activity .

Safety and Hazards

Thiophen-3-amine oxalate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Thiophen-3-amine oxalate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce mitochondrial dysfunction, leading to the accumulation of superoxide and enhancing the release of chemokine (C-C motif) ligand 5 (CCL5) . This can result in pro-inflammatory responses and alterations in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit enzymes involved in oxidative stress responses, leading to the accumulation of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy and potential toxic effects . Long-term exposure to this compound can result in chronic cellular damage and alterations in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound can lead to oxidative stress, inflammation, and tissue damage . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxalate metabolism. It interacts with enzymes such as alanine-glyoxylate aminotransferase (AGXT), which plays a role in the detoxification of oxalate . Dysregulation of oxalate metabolism can lead to the accumulation of oxalate and subsequent cellular damage. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via active transport mechanisms and can accumulate in specific tissues . The distribution of this compound within the body can influence its efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophen-3-amine can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . These reactions typically require specific conditions such as the presence of catalysts or specific temperature and pressure settings.

Industrial Production Methods

Industrial production of thiophen-3-amine oxalate involves the synthesis of thiophen-3-amine followed by its reaction with oxalic acid to form the oxalate salt. The process may involve purification steps such as recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Thiophen-3-amine oxalate undergoes various chemical reactions, including:

    Oxidation: Thiophen-3-amine can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophen-3-amine to thiophenes with different substituents.

    Substitution: Thiophen-3-amine can undergo substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, which have various applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiophen-3-amine oxalate include other thiophene derivatives such as:

Uniqueness

This compound is unique due to its specific combination of thiophen-3-amine and oxalic acid, which imparts distinct chemical and physical properties. Its applications in various fields, including medicinal chemistry and material science, highlight its versatility and importance in scientific research .

Properties

IUPAC Name

oxalic acid;thiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLAYFVCUPTTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-05-2
Record name Thiophen-3-amine oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-aminothiophene-2-carboxylate (1.52 g, 9.68 mmol) is dissolved in 2M NaOH (10 mL, 20 mmol) and heated to reflux in a 115° C. oil bath for 30 min. The mixture is cooled to rt, placed in an ice bath, and carefully acidified with concentrated HCl. The slurry is filtered and rinsed with H2O (25 mL). The cake is then dissolved in acetone (50 mL), dried over MgSO4, filtered, and concentrated to a thick paste. The crude material is dissolved in 1-propanol (25 mL), and oxalic acid (0.90 g, 10.0 mmol) is added portionwise. The mixture is heated at 38° C. for 45 min, cooled to rt, and diluted with ether. The precipitate is isolated via filtration, and washed with ether, affording 3-amino-thiophene oxalate (C135) as a fluffy white solid (70% yield). HRMS (FAB) calculated for C4H5NS+H: 100.0221, found 100.0229 (M+H).
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1.52 g
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reactant
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10 mL
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0.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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